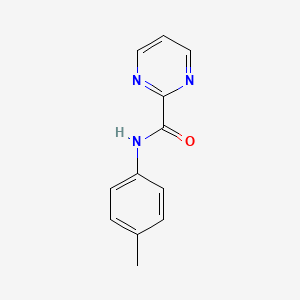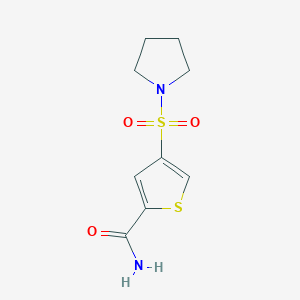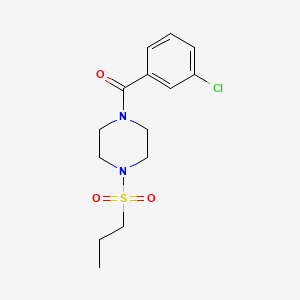
2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide is a chemical compound with distinct molecular features and structural properties. It involves an acetamide group attached to two different aromatic rings, which are substituted with bromo and methoxy groups respectively. These structural elements contribute to the compound's chemical behavior and interactions in various environments. The significance of the compound lies in its structural and functional characteristics which make it relevant in chemical research and applications, particularly in the development of pharmaceutical intermediates and other chemical entities (Xiao et al., 2009).
Synthesis Analysis
The synthesis of acetamide derivatives often involves processes such as alkylation, nitration, and catalytic hydrogenation. For instance, alkylation and nitration techniques were employed in the synthesis of related compounds, showcasing methods that could potentially be applied to the synthesis of this compound. These methods include temperature-controlled reactions and the use of specific molar ratios to achieve high yields (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of this compound is characterized by specific dihedral angles between its functional groups, contributing to its overall geometry and intermolecular interactions. For example, the dihedral angle between the 4-bromophenyl fragment and the acetamide unit has been observed, which influences the crystal packing and hydrogen bonding patterns within the compound's structure (Xiao et al., 2009).
科学的研究の応用
Environmental and Water Treatment
- Halide Ions in Acetaminophen Degradation : A study explored the impact of halide ions (chloride and bromide) on the degradation of acetaminophen in UV/H2O2 treatment. It was found that bromide, in particular, influenced the degradation rate, highlighting the multifaceted roles of salinity in water and wastewater treatment and the specific contribution of halogen radicals to organic degradation (Li et al., 2015).
Pharmacology and Medicine
- Synthesis and Pharmacological Assessment : The compound was involved in the synthesis of novel acetamide derivatives with potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds were assessed for their effectiveness, comparing favorably with standard drugs (Rani et al., 2016).
- Protein Tyrosine Phosphatase 1B Inhibition : Derivatives of this compound were evaluated for their inhibitory activity on Protein Tyrosine Phosphatase 1B (PTP1B), showing potential for antidiabetic applications. The results aligned well with in vivo screenings and docking studies (Saxena et al., 2009).
Agricultural Chemistry
- Herbicide Metabolism Studies : Research on the metabolism of various herbicides (such as acetochlor and alachlor) in human and rat liver microsomes included derivatives similar to 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide. This highlighted significant differences in metabolic pathways between species, aiding in understanding the environmental and health impacts of herbicide use (Coleman et al., 2000).
Chemical Synthesis and Analysis
- Catalytic Hydrogenation in Dye Synthesis : The compound was used in the hydrogenation process for producing an intermediate essential in the production of azo disperse dyes, demonstrating a green synthesis approach (Qun-feng, 2008).
特性
IUPAC Name |
2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-5-3-2-4-13(14)17-15(18)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAZVTGEUBDNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)


![4-[(3-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5507678.png)
![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)

![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B5507724.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide](/img/structure/B5507730.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)

